

# 3-Ethoxy-2-fluorophenylboronic acid CAS number and structure

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## Compound of Interest

Compound Name: 3-Ethoxy-2-fluorophenylboronic acid

Cat. No.: B1591708

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An In-depth Technical Guide to **3-Ethoxy-2-fluorophenylboronic Acid**: A Versatile Reagent in Modern Organic Synthesis

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-Ethoxy-2-fluorophenylboronic acid**, a key building block in contemporary drug discovery and materials science. We will move beyond a simple recitation of facts to provide a deeper understanding of its properties, reactivity, and applications, grounded in established chemical principles and field-proven insights.

## Compound Identification and Core Properties

**3-Ethoxy-2-fluorophenylboronic acid** is an arylboronic acid distinguished by a unique substitution pattern on the phenyl ring. This specific arrangement of ethoxy and fluoro groups imparts valuable characteristics for synthetic applications.

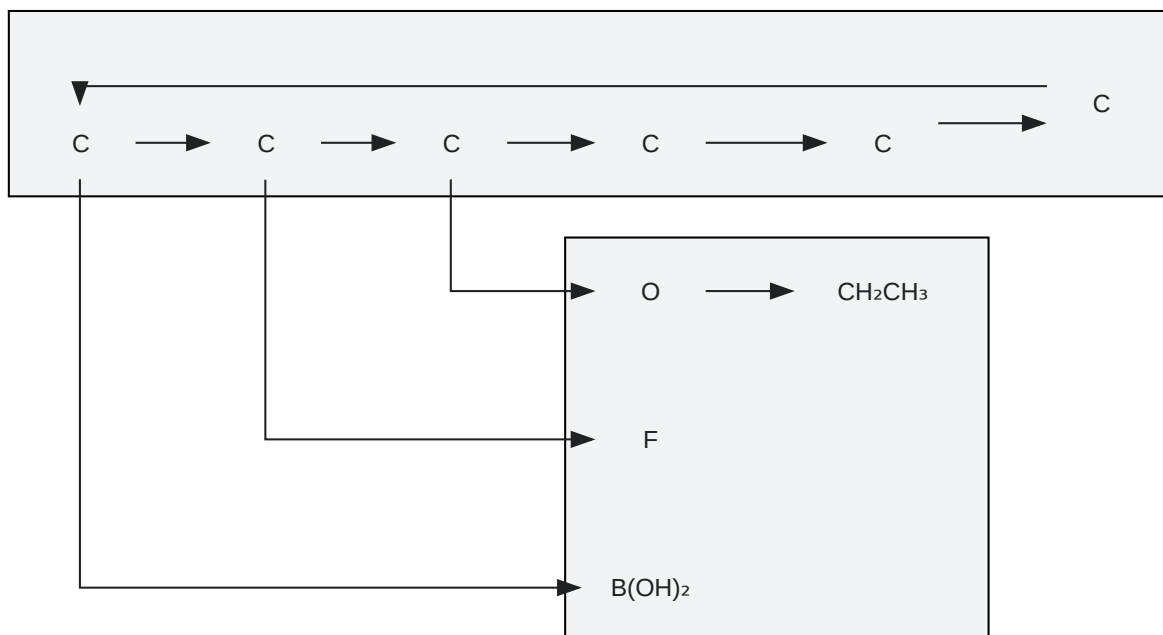
CAS Number: 855230-61-4<sup>[1]</sup><sup>[2]</sup> Synonyms: 3-Ethoxy-2-fluorobenzeneboronic acid<sup>[1]</sup>

The fundamental physicochemical properties of this reagent are summarized below. Understanding these parameters is the first step in successful experimental design, influencing choices regarding solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BF <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	183.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	78-83 °C	[1]
Purity	Typically ≥98% (Assay by titration)	[1]
SMILES	CCOc1cccc(B(O)O)c1F	
InChI Key	DCUXBPVUKGENEJ-UHFFFAOYSA-N	

## The Structural Rationale: A Tale of Two Substituents

The utility of **3-Ethoxy-2-fluorophenylboronic acid** is not accidental; it is a direct consequence of its molecular architecture. The fluorine and ethoxy groups, positioned ortho and meta to the boronic acid respectively, exert significant electronic and steric effects that modulate the reactivity of the molecule.



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Caption: Chemical structure of **3-Ethoxy-2-fluorophenylboronic acid**.

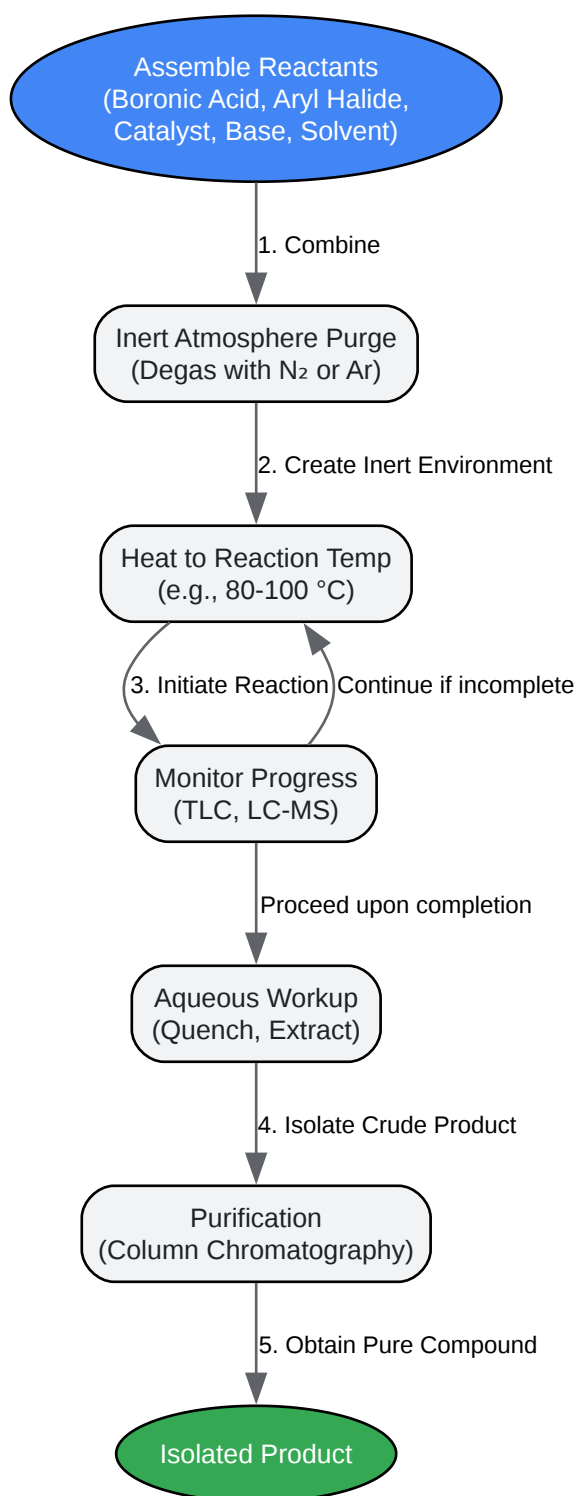
- The Boronic Acid Moiety ( $-\text{B}(\text{OH})_2$ ): This functional group is the cornerstone of the molecule's reactivity, primarily enabling its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]
- The Fluorine Atom ( $-\text{F}$ ): Positioned ortho to the boronic acid, the fluorine atom is a powerful electron-withdrawing group. Its presence can significantly influence the electronic properties of resulting coupled products, a desirable trait in designing advanced materials and pharmacologically active compounds.[3] This ortho-fluoro substitution can also impact the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
- The Ethoxy Group ( $-\text{OCH}_2\text{CH}_3$ ): As an electron-donating group, the meta-positioned ethoxy group electronically counterbalances the fluorine atom, further tuning the reactivity of the aromatic ring. This substitution provides an additional vector for modifying solubility and intermolecular interactions in the final product.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The preeminent application of **3-Ethoxy-2-fluorophenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling.<sup>[1]</sup> This reaction facilitates the formation of a C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bond, linking the 3-ethoxy-2-fluorophenyl motif to another aryl or vinyl group. This capability is crucial in drug development and materials science for constructing complex biaryl structures.<sup>[1][4]</sup>

## Mechanistic Considerations and Protocol Design

A successful Suzuki-Miyaura coupling is a self-validating system where the choice of each component is deliberate and synergistic.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

## Step-by-Step Experimental Protocol

The following protocol describes a representative coupling between **3-Ethoxy-2-fluorophenylboronic acid** and a generic aryl bromide (e.g., 4-bromoanisole).

Objective: To synthesize 4'-methoxy-3-ethoxy-2-fluoro-1,1'-biphenyl.

Materials:

- **3-Ethoxy-2-fluorophenylboronic acid** (1.2 eq)
- 4-Bromoanisole (1.0 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 eq), finely ground
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

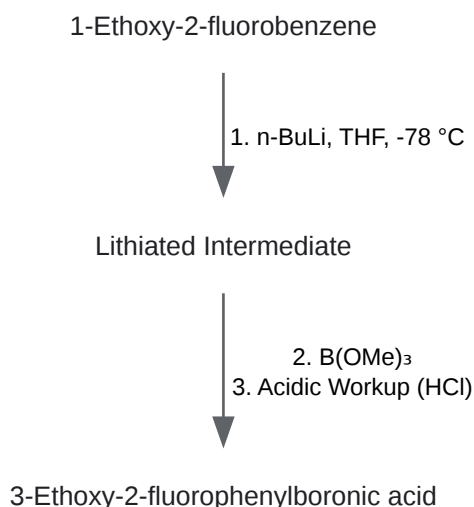
Procedure:

- **Vessel Preparation:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **3-Ethoxy-2-fluorophenylboronic acid**, 4-bromoanisole, Pd(dppf)Cl<sub>2</sub>, and potassium carbonate.
  - **Causality:** Using a flame-dried flask under an inert atmosphere is critical. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation and formation of unwanted side products.
- **Solvent Addition:** Add 1,4-dioxane and water in a 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5 mL per 1 mmol of aryl bromide).

- Causality: The mixed solvent system is key. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base ( $K_2CO_3$ ) and facilitating the transmetalation step of the catalytic cycle.<sup>[4]</sup>
- Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon).
  - Causality: This step is a robust method to remove dissolved oxygen from the reaction mixture, ensuring the longevity and efficacy of the palladium catalyst.
- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
  - Causality: This extraction procedure moves the desired organic product from the polar reaction mixture into a non-polar organic solvent, leaving behind the inorganic base and salts.
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Causality: The brine wash removes residual water from the organic phase. Anhydrous  $MgSO_4$  is a drying agent that scavenges any remaining dissolved water, which is crucial before solvent removal.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

## Plausible Synthetic Route

While numerous proprietary methods exist, a common academic approach to synthesizing substituted phenylboronic acids involves ortho-lithiation followed by borylation.<sup>[5]</sup>



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Caption: A plausible synthetic pathway to the target compound.

This route leverages the directing effect of the fluorine atom to achieve lithiation at the C3 position. The resulting organolithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of trimethyl borate.[6] A final acidic workup hydrolyzes the borate ester to the desired boronic acid.[5]

## Safety and Handling

As with any laboratory chemical, proper handling of **3-Ethoxy-2-fluorophenylboronic acid** is paramount. The following guidelines are based on standard safety data sheets (SDS).

- **Personal Protective Equipment (PPE):** Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.
- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust.[7] Prevent contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry place at room temperature.[1] Boronic acids can be susceptible to dehydration to form boroxine anhydrides, so proper

storage is important for maintaining purity.

- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

## Conclusion

**3-Ethoxy-2-fluorophenylboronic acid** is more than just a catalog chemical; it is a precisely engineered tool for modern synthetic chemists. Its value is derived from a well-defined structure that allows for predictable reactivity in powerful C-C bond-forming reactions. For researchers in drug development and materials science, this reagent offers a reliable and versatile method for introducing the 3-ethoxy-2-fluorophenyl moiety, enabling the systematic exploration of chemical space and the creation of novel, high-value molecules.

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